molecular formula C7H16ClNO B1375832 (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl CAS No. 1363408-33-6

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl

Cat. No. B1375832
M. Wt: 165.66 g/mol
InChI Key: NWYNNJVNNJMDQO-RGMNGODLSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance and any distinctive chemical or physical properties .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes understanding its chemical stability and reactivity .

Scientific Research Applications

Applications in Chemistry and Pharmacology

  • Role in Metabolic Processes : The compound may play a role in metabolic pathways involving sulfur-containing amino acids. Studies have shown that homocysteine and hydrogen sulfide, important in sulfur amino acid metabolism, are critical in biological functions, including methyl group supply and glutathione synthesis. Disruptions in these metabolic pathways are associated with conditions like oxidative stress and kidney disease (Karmin & Siow, 2017).

  • Hydrophilic Interaction Chromatography : The compound's characteristics might make it relevant in hydrophilic interaction chromatography (HILIC), a technique for separating polar compounds. This is due to its potential interactions with polar stationary phases in aqueous-organic mobile phases, which is significant for analyzing peptides, proteins, and other polar substances (Jandera, 2011).

  • Ethylene Perception Inhibition : Research on compounds like 1-Methylcyclopropene, an ethylene perception inhibitor, provides insights into how similar cyclopropyl compounds could influence fruit ripening and senescence, suggesting potential agricultural applications for extending the shelf life of fruits and vegetables (Watkins, 2006).

  • Antioxidant Properties : The structural aspects of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl might contribute to its antioxidant properties, similar to hydroxycinnamic acids (HCAs) that possess significant biological properties due to their structure-activity relationships, highlighting the importance of specific molecular features for antioxidant activity (Razzaghi-Asl et al., 2013).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be based on its properties, uses, or any gaps in the current understanding of the compound .

properties

IUPAC Name

(1S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYNNJVNNJMDQO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1CC1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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